N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5(14)12-7-4-2-3-6(13-7)8(9,10)11/h2-4H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVTHHBFDMMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716547 | |
| Record name | N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-27-8 | |
| Record name | N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Acetic Anhydride
The most straightforward method involves reacting 6-(trifluoromethyl)pyridin-2-amine with acetic anhydride in a polar aprotic solvent. A typical procedure uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize generated HCl. The reaction proceeds at room temperature for 4–6 hours, yielding crude N-(6-(trifluoromethyl)pyridin-2-yl)acetamide, which is purified via recrystallization from ethanol/water (yield: 65–72%).
Mechanistic Insight :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. TEA scavenges protons, shifting equilibrium toward product formation. The trifluoromethyl group’s electron-withdrawing nature slightly reduces amine nucleophilicity, necessitating mild heating (40–50°C) for incomplete reactions.
EDCI-Mediated Coupling of Acetic Acid
Carbodiimide Activation
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate acetic acid for coupling with 6-(trifluoromethyl)pyridin-2-amine. In a representative protocol, EDCI (3 eq) and the amine (1 eq) are stirred in pyridine at 25°C for 12 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1), achieving yields of 80–85%.
Advantages :
-
Avoids harsh acidic conditions.
-
Compatible with acid-sensitive substrates.
Limitations :
Iodine-Catalyzed Oxidative Amidation
TBHP-I₂ System
A chemodivergent approach adapts α-bromoketone chemistry for acetamide synthesis. 6-(Trifluoromethyl)pyridin-2-amine (1.5 eq) reacts with acetyl bromide (1 eq) in toluene under iodine (0.2 eq) and tert-butyl hydroperoxide (TBHP, 4 eq) at 100°C for 2 hours. The mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via chromatography (petroleum ether/ethyl acetate = 20:1), yielding 70–78%.
Key Observations :
-
Iodine facilitates radical-mediated C–N bond formation.
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TBHP acts as an oxidant, enabling single-electron transfer mechanisms.
Pd-Catalyzed Cross-Coupling for Advanced Intermediates
Buchwald-Hartwig Amination
While less common, palladium catalysis enables coupling of 2-bromo-6-(trifluoromethyl)pyridine with acetamide. Using Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene at 110°C, the reaction achieves moderate yields (55–60%). This method is reserved for cases where halogenated precursors are readily available.
Challenges :
-
High temperatures risk decomposition of the trifluoromethyl group.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Direct Acetylation | Acetic anhydride, TEA, DCM | 25°C, 6 h | 65–72% | >95% |
| EDCI Coupling | EDCI, pyridine | 25°C, 12 h | 80–85% | >98% |
| I₂-TBHP Catalysis | I₂, TBHP, toluene | 100°C, 2 h | 70–78% | >97% |
| Pd-Catalyzed Amination | Pd₂(dba)₃, XantPhos, t-BuONa | 110°C, 12 h (N₂) | 55–60% | >90% |
Notes :
-
EDCI coupling offers the highest yield and purity but demands costly reagents.
-
I₂-TBHP catalysis balances efficiency and operational simplicity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Synthesis Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 6-(trifluoromethyl)pyridine with acetic anhydride | Controlled temperature and pressure |
| 2 | Purification of the product | Standard purification techniques |
Chemistry
N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances its reactivity and stability, making it suitable for various chemical transformations.
Biology
The compound is under investigation for its potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Medicine
Due to its pharmacological profile, this compound is explored as a potential drug candidate. Its ability to modulate specific molecular targets enhances its therapeutic potential.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, research on imidazo[1,2-b]pyridazin derivatives showed significant anti-proliferative effects against A-549 (lung cancer) and Du-145 (prostate cancer) cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9e | 1.74 | A-549 |
| 9g | 8.50 | Du-145 |
| 9h | 16.17 | A-549 |
These findings suggest that the trifluoromethyl group significantly enhances the cytotoxicity of these compounds.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Derivatives have shown broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Lung Cancer Cells : A detailed study assessed the anti-proliferative effects of various derivatives on A-549 cells. Results indicated that compounds with higher lipophilicity due to trifluoromethyl substitution had enhanced cytotoxic effects compared to non-fluorinated counterparts.
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of derivatives against a panel of bacterial strains, showing significant inhibition zones indicative of strong antibacterial activity.
Mechanism of Action
The mechanism of action of N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: Hydroxyl and amino groups enhance solubility and target interactions but may limit blood-brain barrier penetration .
Biological Activity
N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent acetamide substitution. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable modification in drug design.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of imidazo[1,2-b]pyridazin derivatives were synthesized and tested against A-549 (lung cancer) and Du-145 (prostate cancer) cell lines using the MTT assay. The results indicated that several compounds showed promising anti-proliferative effects, with IC values ranging from 1.74 µM to 16.17 µM, suggesting that these derivatives could be effective in cancer treatment .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 9e | 1.74 | A-549 |
| 9g | 8.50 | Du-145 |
| 9h | 16.17 | A-549 |
These findings point to the importance of the trifluoromethyl group in enhancing the cytotoxicity of these compounds.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from this structure have shown broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains . This highlights the potential for these compounds in treating infections.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, some studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
- Study on Lung Cancer Cells : A detailed study assessed the anti-proliferative effects of various derivatives on A-549 cells. The results indicated that compounds with higher lipophilicity due to trifluoromethyl substitution had enhanced cytotoxic effects compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial efficacy of this compound derivatives against a panel of bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial activity .
Q & A
Basic: What synthetic strategies are employed for N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with pyridine ring functionalization. Key steps include:
- Trifluoromethyl introduction : Electrophilic substitution or coupling reactions using CF₃-containing reagents under inert atmospheres .
- Acetamide attachment : Amidation via nucleophilic acyl substitution, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Reaction yields depend on temperature (60–120°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling). Purification uses column chromatography or recrystallization .
Basic: Which spectroscopic and analytical techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.5–8.5 ppm for pyridine) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Identifies C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.06 for C₉H₈F₃N₂O) .
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group .
Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The trifluoromethyl group:
- Activates the pyridine ring : Enhances electrophilicity at the 2- and 4-positions via meta-directing effects, facilitating nucleophilic attacks .
- Modifies redox stability : Reduces susceptibility to oxidation, as shown in cyclic voltammetry studies (E₁/2 shifts by +0.3 V vs. unsubstituted analogs) .
- Quantitative analysis : Hammett constants (σₘ = 0.43 for CF₃) predict reaction rates in SNAr mechanisms .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Solubility adjustments : Employ co-solvents (DMSO ≤ 0.1%) to avoid aggregation artifacts .
- Meta-analysis : Compare structural analogs (e.g., chloro vs. methyl derivatives) to isolate substituent effects .
- Data repositories : Cross-reference PubChem (CID 71627826) for validated bioactivity datasets .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., kinase targets) with ΔG ≤ -8.5 kcal/mol .
- QSAR modeling : Relates logP (1.9) and polar surface area (61 Ų) to membrane permeability .
- MD simulations : Analyzes stability of protein-ligand complexes over 100 ns trajectories .
Basic: What are the primary functional groups in this compound, and how do they dictate its properties?
Methodological Answer:
- Pyridine ring : Provides aromaticity and π-stacking capacity for target binding .
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (clogP = 1.2) .
- Acetamide : Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition .
Advanced: What challenges arise in optimizing reaction yields during scale-up synthesis?
Methodological Answer:
- Byproduct formation : Mitigated via slow addition of CF₃ reagents and strict temperature control (ΔT ≤ ±2°C) .
- Catalyst poisoning : Use Pd/C or Ni catalysts with ligand systems (e.g., XPhos) to enhance turnover .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
